What is the chemical structure of 2-Azaniumylcyclohex-3-ene-1-carboxylate
What is the chemical structure of 2-Azaniumylcyclohex-3-ene-1-carboxylate
An In-depth Technical Guide to 2-Azaniumylcyclohex-3-ene-1-carboxylate: Structure, Synthesis, and Applications
Introduction
2-Azaniumylcyclohex-3-ene-1-carboxylate is a non-proteinogenic, unsaturated cyclic amino acid. Its structure is characterized by a six-membered cyclohexene ring, which imparts significant conformational rigidity. As a zwitterionic molecule, it contains both a positively charged amino group (azaniumyl) and a negatively charged carboxylate group, a feature typical of amino acids under physiological pH conditions. The presence of both a double bond and chiral centers makes it a fascinating and complex target for chemical synthesis and a potentially valuable building block in medicinal chemistry and material science.
While this specific molecule is not extensively documented in publicly available literature, its structural motifs are found in a variety of biologically active compounds and synthetic intermediates. Constrained cyclic amino acids are of significant interest in drug development and peptide synthesis because they can be used to create peptides with more stable and predictable three-dimensional structures.[1][2] This guide will provide a comprehensive overview of the deduced chemical structure of 2-Azaniumylcyclohex-3-ene-1-carboxylate, propose potential synthetic routes, outline methods for its analytical characterization, and discuss its potential applications based on data from structurally related compounds.
Chemical Structure
The IUPAC name "2-Azaniumylcyclohex-3-ene-1-carboxylate" defines a precise chemical structure. The cyclohexene backbone contains a double bond between carbons 3 and 4. The carboxylate group is located at the 1-position, and the azaniumyl group is at the 2-position. The molecule possesses two stereocenters at the C1 and C2 positions, meaning it can exist as different stereoisomers.
Caption: Zwitterionic structure of 2-Azaniumylcyclohex-3-ene-1-carboxylate.
Predicted Physicochemical Properties
Due to the absence of experimental data for this specific compound, its physicochemical properties can be predicted based on its structure and by analogy to similar molecules like 1-Azaniumylcyclohexane-1-carboxylate.[3]
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C7H11NO2 | Based on the chemical structure. |
| Molecular Weight | 141.17 g/mol | Calculated from the molecular formula. |
| Topological Polar Surface Area | 67.8 Ų | Similar to related cyclic amino acids.[3] |
| pKa (Carboxylic Acid) | ~2-3 | Typical range for the carboxylic acid group in an α-amino acid. |
| pKa (Ammonium) | ~9-10 | Typical range for the ammonium group in an α-amino acid. |
| Solubility | High in water and polar protic solvents; low in nonpolar organic solvents. | The zwitterionic nature promotes solubility in polar solvents. |
| XLogP3 | -1.5 to -2.5 | By analogy to similar small, cyclic amino acids.[3] |
Proposed Synthetic Pathways
The synthesis of 2-Azaniumylcyclohex-3-ene-1-carboxylate is a multi-step process that requires careful control of regioselectivity and stereoselectivity. A plausible synthetic route could be adapted from established methods for creating cyclohexene derivatives and amino acids.
Workflow for a Proposed Synthesis
Caption: A potential synthetic workflow for 2-Azaniumylcyclohex-3-ene-1-carboxylate.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Diels-Alder Cycloaddition to form the Cyclohexene Ring
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Rationale: The Diels-Alder reaction is a powerful and efficient method for forming six-membered rings with control over stereochemistry.
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Procedure: A suitable diene, such as 1,3-butadiene, is reacted with a dienophile, like methyl acrylate, under thermal conditions. This reaction forms methyl cyclohex-3-ene-1-carboxylate.[4] The reaction is typically performed in a sealed vessel at elevated temperatures.
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Step 2: α-Bromination of the Carboxylic Ester
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Rationale: To introduce the amino group at the 2-position, a leaving group must first be installed. Bromination at the alpha-position to the carbonyl group is a common strategy.
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Procedure: The methyl cyclohex-3-ene-1-carboxylate is treated with a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. This would yield methyl 2-bromo-cyclohex-3-ene-1-carboxylate. This is analogous to the Hell-Volhard-Zelinskii reaction for carboxylic acids.[5]
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Step 3: Nucleophilic Substitution with an Amino Group Precursor
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Rationale: The bromide at the C2 position can be displaced by a nitrogen nucleophile to introduce the amino group.
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Procedure: The α-bromo ester is reacted with ammonia or a protected nitrogen source like sodium azide followed by reduction. Direct amination with ammonia can lead to over-alkylation, so a Gabriel synthesis approach using potassium phthalimide could also be considered for better control.[5] This step results in the formation of methyl 2-amino-cyclohex-3-ene-1-carboxylate.
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Step 4: Hydrolysis of the Ester
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Rationale: The final step is to convert the methyl ester into the carboxylate to yield the final amino acid.
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Procedure: The methyl ester is hydrolyzed under either acidic or basic conditions. For example, treatment with aqueous lithium hydroxide followed by neutralization with a mild acid (like citric acid) would yield the zwitterionic 2-Azaniumylcyclohex-3-ene-1-carboxylate.
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Analytical and Spectroscopic Characterization
To confirm the successful synthesis and purity of the target compound, a combination of analytical techniques would be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would be complex but should show characteristic signals for the vinyl protons of the C=C double bond (typically in the 5-6 ppm range), the α-proton at C2, and the proton at C1. The chemical shifts and coupling constants would be crucial for confirming the relative stereochemistry of the substituents. The acidic proton of the free COOH group is typically observed between 10-13 ppm.[6]
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¹³C NMR: The spectrum would show distinct signals for the carboxyl carbon (170-185 ppm), the olefinic carbons (120-140 ppm), and the aliphatic carbons of the ring.[6]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule, matching the molecular formula C7H11NO2.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bonds of the ammonium group (around 3000-3300 cm⁻¹), the C=O stretch of the carboxylate group (around 1550-1610 cm⁻¹), and the C=C stretch of the alkene (around 1640-1680 cm⁻¹).
Potential Applications in Research and Drug Development
Though not a widely studied compound, 2-Azaniumylcyclohex-3-ene-1-carboxylate holds potential in several areas of chemical and pharmaceutical research, based on the applications of similar constrained amino acids.
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Peptide Synthesis: Incorporating this rigid amino acid into a peptide sequence could enforce specific secondary structures, such as β-turns. This can lead to peptides with enhanced biological activity, stability against proteolysis, and improved bioavailability.[1][7]
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Pharmaceutical Intermediates: The unique stereochemistry and functionality of this molecule make it a valuable chiral building block for the synthesis of more complex pharmaceutical agents. Cyclic amino acids are key components in drugs targeting neurological disorders and in the development of enzyme inhibitors.[1][7]
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Material Science: The ability of amino acids to coordinate with metal ions and to be incorporated into polymers suggests potential applications in the development of novel materials, such as chiral catalysts or functional polymers.[2]
Conclusion
2-Azaniumylcyclohex-3-ene-1-carboxylate represents an intriguing, albeit underexplored, chemical entity. Its structure as a conformationally constrained, unsaturated cyclic amino acid makes it a promising candidate for applications in peptidomimetics, drug discovery, and advanced materials. While its synthesis is challenging, established chemical methodologies can be adapted to produce this compound. Further research into the synthesis and properties of its various stereoisomers would be a valuable contribution to the fields of organic and medicinal chemistry.
References
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- Florida State University. (2020). Structural, spectroscopic insights, and antimicrobial properties of mononuclear and dinuclear metal(II)
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- NIST WebBook. (n.d.).
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